molecular formula C25H23BrFNO4 B11204326 (4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11204326
M. Wt: 500.4 g/mol
InChI Key: PDDPWISAAIFAMC-UHFFFAOYSA-N
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Description

The compound (4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely involves multiple steps, including:

    Formation of the Isoquinoline Core: This could be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Fluorophenoxy Group: Nucleophilic aromatic substitution (SNAr) reaction.

    Bromination: Electrophilic aromatic substitution to introduce the bromine atom.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Halogen atoms like bromine and fluorine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Assays: Testing for antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The methoxy and halogen groups could play roles in enhancing binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (4-bromophenyl)(1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The presence of both bromine and fluorine atoms, along with the methoxy groups, might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C25H23BrFNO4

Molecular Weight

500.4 g/mol

IUPAC Name

(4-bromophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H23BrFNO4/c1-30-23-13-17-11-12-28(25(29)16-3-5-18(26)6-4-16)22(21(17)14-24(23)31-2)15-32-20-9-7-19(27)8-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3

InChI Key

PDDPWISAAIFAMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)Br)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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